7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14773326
InChI: InChI=1S/C25H28N4O3/c1-27-21-14-23(32-3)22(31-2)13-19(21)20-15-26-29(25(30)24(20)27)16-28-11-9-18(10-12-28)17-7-5-4-6-8-17/h4-8,13-15,18H,9-12,16H2,1-3H3
SMILES:
Molecular Formula: C25H28N4O3
Molecular Weight: 432.5 g/mol

7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

CAS No.:

Cat. No.: VC14773326

Molecular Formula: C25H28N4O3

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one -

Specification

Molecular Formula C25H28N4O3
Molecular Weight 432.5 g/mol
IUPAC Name 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]pyridazino[4,5-b]indol-4-one
Standard InChI InChI=1S/C25H28N4O3/c1-27-21-14-23(32-3)22(31-2)13-19(21)20-15-26-29(25(30)24(20)27)16-28-11-9-18(10-12-28)17-7-5-4-6-8-17/h4-8,13-15,18H,9-12,16H2,1-3H3
Standard InChI Key LVASLKTXYIRGJB-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCC(CC4)C5=CC=CC=C5)OC)OC

Introduction

7,8-Dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is reported as C22H28N4O3 by some sources, although there is a discrepancy with another source suggesting C25H28N4O3. This compound features a pyridazino-indole core with methoxy substitutions and a phenylpiperidine moiety, which are crucial for its biological activity.

Synthesis

The synthesis of 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multi-step organic reactions. Although specific synthetic routes for this compound are not detailed in the available literature, similar compounds often utilize methods such as cyclocondensation reactions, which are common in the synthesis of heterocyclic compounds.

Biological Activity and Potential Applications

This compound is part of a broader class of pyridazino derivatives, which have been studied for various pharmacological effects. The mechanism of action is likely linked to its interaction with peripheral-type benzodiazepine receptors (PBRs), which are involved in physiological processes such as cell proliferation and differentiation. Potential applications include neuropharmacology and medicinal chemistry, with further research needed to establish its therapeutic potential fully.

Potential ApplicationDescription
NeuropharmacologyInteraction with PBRs suggests potential for neurological treatments
Medicinal ChemistryComplex structure may lead to novel therapeutic agents

Comparison with Similar Compounds

Similar compounds, such as 4-chloro-6-(piperidinyl)phthalazinone and 6-(dimethylamino)phthalazinone, exhibit different biological activities due to their structural variations. The unique combination of two methoxy groups and a phenylpiperidine moiety in 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one distinguishes it from other compounds, potentially leading to distinct pharmacological profiles.

CompoundStructure FeaturesBiological Activity
4-chloro-6-(piperidinyl)phthalazinoneChlorine substitution on the phthalazine ringAntitumor activity
6-(dimethylamino)phthalazinoneDimethylamino group enhancing solubilityAntidepressant effects
7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-oneMethoxy groups and phenylpiperidine moietyPotential neuropharmacological applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator